![molecular formula C15H20BrNO B5888809 N-(2-bromophenyl)-3-cyclohexylpropanamide](/img/structure/B5888809.png)
N-(2-bromophenyl)-3-cyclohexylpropanamide
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Overview
Description
N-(2-bromophenyl)-3-cyclohexylpropanamide is a chemical compound with the empirical formula C9H10BrNO . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The molecular structure of N-(2-bromophenyl)-3-cyclohexylpropanamide can be represented by the InChI code: 1S/C9H10BrNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H,11,12)
. This indicates the presence of a bromophenyl group attached to a propanamide moiety.
Chemical Reactions Analysis
While specific chemical reactions involving N-(2-bromophenyl)-3-cyclohexylpropanamide are not available, related compounds have been studied. For example, a palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed . Another study discusses the synthesis of substituted 2-bromo phenols using a novel bromination-dehydrobromination reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-bromophenyl)-3-cyclohexylpropanamide are not explicitly stated in the literature. However, it is known that the compound has a molecular weight of 228.09 .
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-cyclohexylpropanamide is not explicitly mentioned in the literature. However, amides, in general, are known to undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid .
Safety and Hazards
Specific safety and hazard information for N-(2-bromophenyl)-3-cyclohexylpropanamide is not available. However, safety data sheets for related compounds suggest precautions such as avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing appropriate personal protective equipment .
Future Directions
properties
IUPAC Name |
N-(2-bromophenyl)-3-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRYTSMDDWMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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